![molecular formula C38H30O3P2 B6291499 (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan CAS No. 2119686-75-6](/img/structure/B6291499.png)
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan
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Overview
Description
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan, also known as BMPP, is a novel organophosphorus compound with a wide range of potential applications in various fields. It is a derivative of a dibenzo[b,d]furan core with two phosphinyl substituents and two methoxyphenyl groups, and is a promising candidate for the development of new drugs, materials, and catalysts. BMPP has been studied for its unique properties, such as its ability to form stable coordination complexes, and its potential as a versatile building block for molecular engineering.
Scientific Research Applications
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has been studied for its potential applications in a number of areas, including drug development, materials science, and catalysis. In drug development, (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has been studied for its ability to form stable coordination complexes with metal ions, which can be used to modulate the activity of the target protein. In materials science, (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has been studied for its potential as a building block for the synthesis of novel polymers and nanomaterials. In catalysis, (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has been studied for its potential in the development of new catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan is not yet fully understood. However, it is believed that the two phosphinyl substituents on the dibenzo[b,d]furan core are responsible for its ability to form stable coordination complexes with metal ions. These complexes can then bind to the target protein, modulating its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan are not yet fully understood. However, it is believed that (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan can bind to metal ions, which can then bind to proteins and modulate their activity. This could potentially lead to a range of physiological effects, depending on the target protein.
Advantages and Limitations for Lab Experiments
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan has a number of advantages for lab experiments, such as its stability, ease of synthesis, and its ability to form stable coordination complexes with metal ions. However, it also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan research. These include further exploration of its potential applications in drug development, materials science, and catalysis; the development of new methods for synthesizing (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan; and further studies into its biochemical and physiological effects. Additionally, further research into the mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan could lead to new insights into its potential applications.
Synthesis Methods
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan can be synthesized using a two-step procedure. In the first step, the dibenzo[b,d]furan core is prepared by reacting 2-methoxyphenylmagnesium bromide with 4,6-dichloro-2-bromobenzofuran. In the second step, the phosphinyl substituents are added to the dibenzo[b,d]furan core by reacting it with (S)-(2-methoxyphenyl)(phenyl)phosphine.
properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFQNLKOKETSN-MJPWBCPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan |
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